2-(4-Phenyl-1,3-thiazol-2-yl)acetamide
Description
Background and Significance in Medicinal Chemistry
The significance of 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide in medicinal chemistry is intrinsically linked to the proven track record of the thiazole (B1198619) scaffold. Thiazole-containing compounds are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. wisdomlib.orgresearchgate.net The acetamide (B32628) moiety is also a common feature in many biologically active compounds, often contributing to their ability to interact with biological targets through hydrogen bonding. archivepp.com The combination of these two pharmacophores in this compound suggests a potential for diverse biological activities, making it a valuable candidate for further investigation.
Overview of Thiazole-Containing Compounds in Drug Discovery
The thiazole ring is a privileged scaffold in drug discovery, present in a number of clinically approved drugs. nih.govnih.gov Its unique structural and electronic properties allow it to act as a bioisostere for other functional groups and to engage in various interactions with biological macromolecules. Thiazole derivatives have been successfully developed as inhibitors of various enzymes and receptors, leading to treatments for a range of diseases. nih.gov For instance, Dasatinib and Dabrafenib are thiazole-containing anticancer agents that function as kinase inhibitors. researchgate.net The versatility of the thiazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. bohrium.com
The broad spectrum of biological activities associated with thiazole derivatives is a testament to their importance in medicinal chemistry. Researchers have explored their potential as:
Anticancer agents: Thiazole-containing compounds have shown high effectiveness and potent anticancer activity with less toxicity. nih.gov
Antimicrobial agents: Novel thiazole compounds have been identified as promising antibacterial and antifungal agents. nih.govfabad.org.tr
Anti-inflammatory agents: Certain thiazole derivatives have demonstrated anti-inflammatory properties. archivepp.com
Antiviral agents: The thiazole nucleus is a component of some antiviral drugs. wisdomlib.org
Research Trajectory of this compound and its Analogues
While specific research focusing solely on this compound is not extensively documented in publicly available literature, the research trajectory can be inferred from studies on its analogues and related derivatives. The general approach in this area involves the synthesis of a series of related compounds followed by evaluation of their biological activities.
For instance, studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties have been conducted to explore their antibacterial and nematicidal activities. nih.gov In one such study, a series of compounds were synthesized and tested against various bacteria, with some derivatives showing promising results. nih.gov Another area of research has focused on the synthesis and biological evaluation of 2-amino-4-phenyl-1,3-thiazole derivatives, which serve as precursors for more complex molecules with potential antimicrobial activities. researchgate.net
The research on analogues often involves modifying the phenyl ring with different substituents to establish structure-activity relationships (SAR). This helps in identifying the key structural features required for a particular biological activity. For example, research on N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives has been undertaken to evaluate their potential as anticancer agents. ijcce.ac.ir
The table below summarizes the biological activities of some representative thiazole acetamide analogues, providing an insight into the potential therapeutic applications of this class of compounds.
| Compound Class | Biological Activity | Research Focus |
| N-phenylacetamide derivatives with 4-arylthiazole moieties | Antibacterial, Nematicidal | To develop new agents against plant pathogens. nih.gov |
| 2-amino-4-phenyl-1,3-thiazole derivatives | Antimicrobial | Synthesis of new compounds with potential antibacterial and antifungal properties. researchgate.net |
| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives | Anticancer | Evaluation of cytotoxicity against various cancer cell lines. ijcce.ac.ir |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-10(14)6-11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSOTISLAVGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide
The most prominent and versatile method for constructing the 4-phenyl-1,3-thiazole core of the target molecule is the Hantzsch thiazole (B1198619) synthesis. youtube.comresearchgate.net This classic reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, a multi-step approach beginning with the Hantzsch synthesis is typically employed, followed by the elaboration of the acetamide (B32628) side chain.
Key Starting Materials and Reagents
The synthesis of the title compound relies on readily available starting materials. A common synthetic strategy involves the initial preparation of an ester-functionalized thiazole, which is subsequently converted to the desired primary amide.
Key materials for this route include:
Acetophenone (B1666503): The primary precursor for the phenyl-containing component of the thiazole ring.
Brominating Agents: Such as bromine (Br₂) or N-Bromosuccinimide (NBS), used to convert acetophenone into the required α-haloketone.
2-Bromoacetophenone (B140003) (Phenacyl bromide): This α-haloketone is the direct electrophilic partner in the Hantzsch cyclization.
Ethyl thiooxamate: This thioamide provides the necessary nitrogen and sulfur atoms for the thiazole ring and introduces a carboxylate ester group at the 2-position, which serves as a precursor to the acetamide moiety.
Ammonia (B1221849) (or an ammonia source): Required for the final amidation step to convert the ethyl ester into the primary acetamide.
An alternative, though less direct, pathway involves using thiourea (B124793) as the thioamide component. This route first yields 2-amino-4-phenylthiazole, which must then undergo further reactions (e.g., Sandmeyer reaction followed by chain extension) to build the acetamide side chain. sciencescholar.us
Table 1: Key Starting Materials and Their Roles
| Compound Name | Structure | Role in Synthesis |
| Acetophenone | C₈H₈O | Phenyl group source; precursor to α-haloketone. |
| 2-Bromoacetophenone | C₈H₇BrO | α-haloketone for Hantzsch cyclization. |
| Ethyl thiooxamate | C₄H₇NO₂S | Thioamide partner; provides N, S, and the C2-side chain precursor. |
| Ammonia | NH₃ | Reagent for converting the intermediate ester to the final primary amide. |
Reaction Conditions and Optimization Strategies
α-Halogenation of Acetophenone: The synthesis of 2-bromoacetophenone from acetophenone is typically achieved by reaction with bromine in a suitable solvent like dichloromethane (B109758) (DCM) or acetic acid.
Hantzsch Thiazole Synthesis: The core cyclization reaction between 2-bromoacetophenone and ethyl thiooxamate is commonly performed by refluxing the reactants in a polar solvent, such as ethanol (B145695). youtube.com This step proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com
Amidation: The conversion of the resulting ethyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate to the final product, this compound, is achieved by treatment with ammonia. This can be done using aqueous or alcoholic solutions of ammonia, often at elevated temperatures in a sealed vessel to drive the reaction to completion.
Optimization Strategies:
Microwave Irradiation: To accelerate the Hantzsch synthesis, microwave-assisted heating has been successfully employed. This technique can significantly reduce reaction times from hours to minutes and often improves yields compared to conventional heating. nih.gov
Catalysis: While the classic Hantzsch synthesis is often performed without a catalyst, some variations utilize acid or base catalysts to promote cyclization. nih.gov Under strongly acidic conditions, the regioselectivity of the reaction with substituted thioureas can be altered, potentially leading to isomeric products. rsc.org
Solvent Choice: The choice of solvent is critical. While ethanol is standard, other solvents may be used. For subsequent coupling or modification steps, solvents like tetrahydrofuran (B95107) (THF) are common. dergipark.org.tr Using aqueous media for certain steps can offer a more environmentally friendly ("green") approach. zsmu.edu.ua
Purification: Purification of intermediates and the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol. dergipark.org.tr Chromatographic techniques may also be employed if necessary.
Derivatization Strategies and Analogue Synthesis
The this compound scaffold can be readily modified at several positions to generate a library of analogues for structure-activity relationship (SAR) studies.
N-Substitution Reactions
Synthesizing N-substituted analogues of this compound is most efficiently achieved by modifying the synthetic route rather than by direct alkylation or acylation of the final primary amide. The primary amide group is relatively unreactive, and direct substitution can be challenging.
Two effective precursor-based strategies are:
Using Substituted Amines in the Amidation Step: Instead of ammonia, a primary or secondary amine (R-NH₂ or R₂NH) can be used to react with the intermediate, ethyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate. This directly yields the corresponding N-substituted or N,N-disubstituted amide derivative.
Acylation of a Precursor Amine: An alternative route involves the Hantzsch reaction between 2-bromoacetophenone and thiourea to produce 2-amino-4-phenylthiazole. This versatile intermediate can then be acylated with various activated carboxylic acid derivatives (e.g., acyl chlorides like 2-chloroacetyl chloride) to form N-(4-phenyl-1,3-thiazol-2-yl)acetamide analogues. dergipark.org.trresearchgate.net
Modifications on the Phenyl Ring
The phenyl ring at the C4 position of the thiazole offers a straightforward site for introducing chemical diversity. Analogues are synthesized by starting with an appropriately substituted acetophenone in the initial step of the Hantzsch synthesis. This approach allows for the incorporation of a wide range of functional groups, including electron-donating and electron-withdrawing substituents. nih.gov
The nature and position of these substituents can significantly influence the physicochemical properties and biological activity of the final compounds. nih.gov For example, the introduction of halogens or methoxy (B1213986) groups has been explored in related phenylthiazole systems.
Table 2: Examples of Phenyl Ring-Substituted Analogues
| Substituent on Phenyl Ring | Required Starting Material |
| 4-Chloro (-Cl) | 1-(4-Chlorophenyl)-2-bromoethanone |
| 4-Fluoro (-F) | 1-(4-Fluorophenyl)-2-bromoethanone |
| 4-Bromo (-Br) | 1-(4-Bromophenyl)-2-bromoethanone |
| 4-Methoxy (-OCH₃) | 1-(4-Methoxyphenyl)-2-bromoethanone |
| Unsubstituted (-H) | 2-Bromoacetophenone |
Thiazole Ring Functionalization
The thiazole ring itself can be a target for chemical modification, primarily at the C5 position. In the standard Hantzsch synthesis starting from 2-bromoacetophenone, the C5 position of the resulting 4-phenyl-1,3-thiazole bears a hydrogen atom, which is susceptible to electrophilic aromatic substitution. nih.gov
Potential functionalization reactions at the C5 position include:
Halogenation: Introduction of bromine or chlorine via electrophilic halogenating agents.
Nitration: Addition of a nitro group (-NO₂) using nitrating agents, which can then be reduced to an amino group for further derivatization. masterorganicchemistry.com
Friedel-Crafts Reactions: Acylation or alkylation, although the reactivity of the thiazole ring may require specific catalytic conditions. wikipedia.org
A more advanced strategy involves installing a versatile functional group at the C5 position that can act as a handle for cross-coupling reactions. For instance, in related fused thiazole systems, a sulfone moiety has been introduced, which facilitates diverse transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, demonstrating the potential for extensive and targeted functionalization of the thiazole core. nih.govrsc.org
Heterocyclic Hybridization Approaches
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a prominent approach to developing new chemical entities with potentially enhanced or novel biological activities. The this compound framework has been extensively used as a starting point for the synthesis of such hybrids.
Incorporating Pyrazole (B372694) Moieties
The conjugation of thiazole and pyrazole rings has yielded hybrids with significant biological potential. researchgate.net A common synthetic route to these hybrids involves the Hantzsch thiazole synthesis, a classic method that utilizes the reaction of α-halocarbonyl compounds with thioamides. researchgate.net In the context of creating pyrazole-thiazole hybrids, this often involves the reaction of a pyrazole-containing thioamide with a suitable phenacyl bromide.
One documented approach involves a microwave-assisted multicomponent reaction of thiosemicarbazide (B42300), a chalcone (B49325) derivative, and a substituted 2-bromoacetophenone to furnish pyrazolothiazole hybrids in good to excellent yields. researchgate.net Another strategy employs the one-pot reaction of a pyrazol-5(4H)-one derivative, thiourea, and a phenacyl bromide derivative in methanol. researchgate.net These methods highlight the versatility of the Hantzsch synthesis and related reactions in accessing this class of hybrid compounds.
| Reagent Type | Specific Example | Role in Synthesis |
|---|---|---|
| Thioamide Source | Thiosemicarbazide | Provides the nitrogen and sulfur atoms for the thiazole ring |
| α-Halocarbonyl | Substituted 2-bromoacetophenone | Provides the carbon backbone for the thiazole ring |
| Pyrazole Precursor | 3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one | Forms the pyrazole ring in a multicomponent reaction |
Integrating Thiadiazole Scaffolds
The incorporation of a thiadiazole ring into the this compound structure has been explored to generate novel bi-heterocyclic compounds. A general and widely used method for the synthesis of 1,3,4-thiadiazoles proceeds from thiosemicarbazide or its derivatives. mdpi.com For instance, thiosemicarbazide can be cyclized with various reagents, such as acetyl chloride, to yield 2-amino-5-substituted-1,3,4-thiadiazoles. mdpi.com
A specific example of creating a thiazole-thiadiazole hybrid involves a multi-step synthesis. An electrophile, N-(1,3-thiazol-2-yl)-2-bromoacetamide, can be synthesized and subsequently reacted with a pre-formed 1,3,4-oxadiazole (B1194373) or thiadiazole core. nih.gov Another approach involves the reaction of 2-cyano-N-(a complex pyrazol-5-yl)acetamide with phenyl isothiocyanate to produce a thiol derivative, which is then treated with hydrazonyl chlorides to furnish 1,3,4-thiadiazole (B1197879) derivatives. nih.gov
| Reaction Step | Reagents | Purpose |
|---|---|---|
| Thiadiazole Ring Formation | Thiosemicarbazide and a carboxylic acid derivative | Constructs the 1,3,4-thiadiazole core |
| Coupling Reaction | N-(1,3-thiazol-2-yl)-2-bromoacetamide and a thiadiazole-thiol | Links the thiazole and thiadiazole moieties |
Developing Imidazole-Thiazole Conjugates
The synthesis of imidazole-thiazole conjugates often involves the reaction of 2-aminothiazole (B372263) derivatives with α-haloketones. For instance, new imidazolyl thiazole derivatives have been synthesized and found to possess notable biological activity. nih.gov A general approach to such conjugates can involve the initial synthesis of a substituted imidazole-2-thiol, followed by its S-alkylation with a halo-acetamide derivative of a thiazole.
One reported synthesis involves the preparation of 2-chloro-N-substituted acetamide derivatives which are then reacted with a 4,5-diphenyl-1H-imidazole-2-thiol. researchgate.net This S-alkylation reaction provides a straightforward method for linking the two heterocyclic rings through a flexible acetamide bridge.
Phenoxyacetamide Linker Variations
Variations in the linker region of bioactive molecules can significantly impact their properties. While direct modifications of the phenoxyacetamide linker on this compound are not extensively detailed in the provided search results, the synthesis of phenoxyacetamide derivatives with other functionalities illustrates the chemical feasibility of such modifications. researchgate.net
For example, novel phenoxyacetamide derivatives based on a thymol (B1683141) moiety have been synthesized. researchgate.net This process involved the reaction of 2-(2-isopropyl-5-methylphenoxy)acetohydrazide (B1300234) with various acid anhydrides. researchgate.net This demonstrates that the acetamide portion of the molecule is amenable to reaction with different chemical partners, suggesting that the phenoxy group in a hypothetical phenoxyacetamide-thiazole conjugate could be similarly varied. Such variations could include the introduction of different substituents on the phenyl ring or its replacement with other aromatic or aliphatic systems to modulate the molecule's electronic and steric properties.
Triazole and Oxadiazole Incorporations
The synthesis of thiazole hybrids incorporating triazole and oxadiazole rings has been an active area of research. These five-membered heterocycles are known pharmacophores, and their combination with the thiazole moiety can lead to compounds with interesting biological profiles.
The synthesis of 1,3,4-oxadiazole derivatives often starts from an acid hydrazide. For example, an acetohydrazide derivative of a thiazole can be reacted with carbon disulfide and potassium hydroxide (B78521) to form a 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. mdpi.com This intermediate can be further functionalized. Another route to oxadiazoles (B1248032) involves the cyclization of a hydrazide with a reagent like carbon disulfide in the presence of a base.
Triazole-thiazole hybrids can be synthesized through various routes. One method involves the reaction of a thiosemicarbazone with a hydrazonoyl halide. For instance, 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can be reacted with thiosemicarbazide to give a thiosemicarbazone, which is then cyclized with a hydrazonoyl halide to yield the 1,3-thiazole derivative.
| Target Hybrid | Key Intermediate | Cyclization Reagent |
|---|---|---|
| Thiazole-Oxadiazole | 2-(2-arylthiazol-4-yl)acetohydrazide | Carbon disulfide |
| Thiazole-Triazole | Thiosemicarbazone of a triazole-ketone | Hydrazonoyl halide |
Chemical Reactions of the Compound
The this compound molecule possesses several reactive sites that can be targeted for chemical modification. These include the acetamide group, the thiazole ring, and the phenyl substituent.
The thiazole ring itself can undergo various reactions. These include electrophilic substitution, although the reactivity is influenced by the substituents on the ring. The lone pair of electrons on the sulfur atom can participate in the aromatic system, influencing the ring's reactivity. The thiazole ring can also undergo reactions such as arylation, cycloaddition, and oxidation.
The acetamide group offers a handle for further chemical transformations. The amide nitrogen can be deprotonated and alkylated, or the carbonyl group can undergo reduction. The methylene (B1212753) group adjacent to the carbonyl is activated and can be a site for substitution reactions.
While specific reactions of this compound were not the primary focus of the provided search results, the reactivity of the constituent functional groups is well-established in organic chemistry. For example, the related compound 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a versatile intermediate. researchgate.net The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of functionalities. This highlights the potential for the acetamide side chain to be a key site for derivatization.
Nucleophilic Substitution Reactions
The methylene group (-CH2-) in the acetamide side chain of this compound is activated by the adjacent carbonyl group. This allows for the synthesis of precursors, such as 2-bromo- or 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, which are potent electrophiles for nucleophilic substitution reactions. researchgate.net In these halogenated derivatives, the halogen atom serves as an excellent leaving group, facilitating reactions with a wide array of nucleophiles.
For instance, the reaction of N-(1,3-thiazol-2-yl)-2-bromoacetamide with various nucleophiles has been documented, and similar reactivity is expected for the 4-phenyl analogue. researchgate.net These reactions typically involve the displacement of the bromide ion by sulfur, nitrogen, or oxygen nucleophiles, leading to the formation of new thioethers, amines, or ethers, respectively. This pathway is fundamental for elaborating the core structure into more complex molecules. A notable example is the S-alkylation of thiol-containing heterocycles, which readily react with these chloro-acetamide derivatives to form new C-S bonds.
| Nucleophile | Reagent Example | Product Type | Potential Application |
|---|---|---|---|
| Thiolate | 5-Aryl-1,3,4-oxadiazole-2-thiol | Thioether | Synthesis of bi-heterocyclic compounds |
| Amine | Morpholine | Secondary/Tertiary Amine | Introduction of solubilizing groups |
| Azide | Sodium Azide | Alkyl Azide | Precursor for amines or triazoles |
| Hydroxide | Sodium Hydroxide | α-Hydroxy Acetamide | Formation of hydroxylated derivatives |
Oxidation and Reduction Pathways
Direct experimental data on the oxidation and reduction of this compound is limited; however, plausible reaction pathways can be inferred from the chemistry of its functional groups and related heterocyclic systems.
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) could potentially yield the corresponding sulfoxide (B87167) or, under stronger conditions, the sulfone. Oxidation of related 2-thiazoline systems can also lead to ring-opening or further transformation into thiazole 1,1-dioxides. rsc.org For example, the oxidation of a methylthio group to a methylsulfonyl group has been achieved using H2O2 with a tungsten oxide catalyst. nih.gov
Reduction: The acetamide functional group is generally stable but can be reduced to the corresponding amine, 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH4). The phenyl ring is resistant to reduction under these conditions but can be hydrogenated to a cyclohexyl ring via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO2) under high pressure, a transformation that would significantly alter the compound's steric and electronic properties.
Condensation Reactions with Carbonyl Compounds
Condensation reactions are central to both the synthesis and potential derivatization of this compound.
The formation of the molecule itself is typically achieved via a condensation reaction between an activated carboxylic acid derivative (like 2-chloroacetyl chloride) and 2-amino-4-phenylthiazole. researchgate.net Alternatively, direct coupling between a carboxylic acid and the amine can be promoted by condensing agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govijcce.ac.ir
Furthermore, the active methylene protons of the acetamide side chain exhibit some acidity and can potentially participate in condensation reactions with carbonyl compounds. While this reactivity is less pronounced than in analogues bearing stronger electron-withdrawing groups (like a cyano group), base-catalyzed Knoevenagel-type condensations with aldehydes or ketones are conceivable. researchgate.netjst.go.jp Such reactions would lead to the formation of α,β-unsaturated amide derivatives, providing a route to extend the carbon skeleton.
Electrophilic Aromatic Substitution on Phenyl Moieties
The phenyl group at the C4 position of the thiazole ring can undergo electrophilic aromatic substitution (EAS). The substituent on the phenyl ring is the 2-acetamido-1,3-thiazol-4-yl moiety. The thiazole ring is generally considered an electron-withdrawing heterocycle, which deactivates the attached phenyl ring towards electrophilic attack compared to benzene (B151609). unizin.org
Deactivating groups typically direct incoming electrophiles to the meta position. unizin.orglibretexts.org However, the precise regioselectivity can be complex. Resonance structures can be drawn that place a partial positive charge at the ortho and para positions of the phenyl ring, making the meta position the most likely site for electrophilic attack. libretexts.org Therefore, standard EAS reactions such as nitration (using HNO3/H2SO4) or halogenation (using Br2/FeBr3) would be expected to yield predominantly the meta-substituted product. organicchemistrytutor.com The reaction conditions would likely need to be harsher than those used for benzene due to the deactivating effect of the thiazole substituent. unizin.org
Advanced Synthetic Techniques and Scalability Considerations
The synthesis of this compound on a larger scale requires robust and efficient methodologies. The construction of the core 4-phenyl-1,3-thiazole ring is commonly achieved through the Hantzsch thiazole synthesis. mdpi.comorganic-chemistry.org This involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide (e.g., thiourea to form the 2-amino precursor). ijcce.ac.irrsc.org To improve efficiency and align with green chemistry principles, advanced techniques such as microwave irradiation and ultrasonic-assisted synthesis have been successfully applied to Hantzsch reactions, often leading to significantly reduced reaction times and improved yields. mdpi.comnih.gov The use of reusable, solid-supported catalysts also presents a more sustainable approach for large-scale production. mdpi.com
The subsequent step, forming the amide bond, is critical for industrial-scale synthesis. While laboratory-scale synthesis might use acyl chlorides, large-scale processes often favor direct coupling of the carboxylic acid with the amine using coupling reagents to avoid handling hazardous materials. sci-hub.senih.gov The choice of coupling agent is crucial and involves a trade-off between cost, efficiency, safety, and the generation of by-products. researchgate.netresearchgate.net
| Coupling Reagent | Abbreviation | Advantages | Disadvantages for Scale-up |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Inexpensive, effective | Forms insoluble dicyclohexylurea (DCU) by-product, which can be difficult to remove; potential allergen |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms water-soluble urea (B33335) by-product, simplifying purification | More expensive than DCC; moisture sensitive |
| 1,1'-Carbonyldiimidazole | CDI | By-products (imidazole, CO2) are easily removed | Moisture sensitive; can be expensive |
| Propanephosphonic Acid Anhydride | T3P® | High reactivity; by-products are water-soluble | Relatively expensive; often used in specific applications |
For industrial applications, factors such as atom economy, reagent toxicity, solvent choice, and ease of purification are paramount. researchgate.netacs.org The selection of a water-soluble coupling agent like EDC is often preferred for easier workup, despite the higher cost. researchgate.netacs.org The development of a scalable, safe, and cost-effective synthetic route is a key consideration for the commercial viability of any compound, including this compound.
Spectroscopic and Structural Characterization Studies
Advanced Spectroscopic Techniques for Elucidation
Spectroscopy is a fundamental tool in chemical analysis, allowing for the interrogation of molecular structures through their interaction with electromagnetic radiation. For 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is employed for complete structural elucidation.
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to each unique proton environment. The methylene (B1212753) protons (-CH₂-) of the acetamide (B32628) group would likely appear as a singlet. The protons of the phenyl group would produce a set of multiplets in the aromatic region of the spectrum. The thiazole (B1198619) ring has a single proton which would also appear as a singlet in the aromatic region. The amide (-NH₂) protons may appear as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon (C=O) of the amide, the methylene carbon (-CH₂-), the two carbons of the thiazole ring, and the carbons of the phenyl ring. The chemical shifts of these signals are indicative of their electronic environment.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. A COSY spectrum would establish proton-proton couplings, while an HSQC spectrum would correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra.
While the general features can be predicted, specific, experimentally-derived chemical shift and coupling constant data for this compound are not detailed in the currently reviewed scientific literature.
Table 1: Predicted ¹H and ¹³C NMR Spectral Features for this compound
| Functional Group | Predicted ¹H NMR Signal | Predicted ¹³C NMR Signal |
|---|---|---|
| Phenyl-H | Multiplets (Aromatic Region) | Multiple Signals (Aromatic Region) |
| Thiazole-H | Singlet (Aromatic Region) | Signals for C4 and C5 |
| Methylene (-CH₂-) | Singlet | Signal in Aliphatic Region |
| Amide (-NH₂) | Broad Singlet | N/A |
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
EI-MS: Electron Impact Mass Spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Fragmentation would occur at the weaker bonds, such as the C-C bond between the methylene and carbonyl groups or the amide C-N bond.
HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition and confirm the molecular formula (C₁₁H₁₀N₂OS).
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a sensitive technique used for both qualitative and quantitative analysis. It would allow for the separation of the compound from a mixture and subsequent fragmentation to confirm its identity, even at very low concentrations.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its structure.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Amide I) | Stretching | ~1670 |
| C=N (Thiazole) | Stretching | ~1600 |
These bands, particularly the strong carbonyl stretch (Amide I) and the N-H stretches, are key identifiers for the acetamide moiety, while bands in the 1600-1450 cm⁻¹ region would support the presence of the aromatic phenyl and thiazole rings.
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π→π* transitions within the conjugated systems of the phenyl and thiazole rings. The presence of these conjugated systems gives rise to strong absorptions in the ultraviolet region. While this technique is less specific for detailed structure elucidation compared to NMR or MS, it is valuable for confirming the presence of the chromophoric parts of the molecule.
Single Crystal X-ray Diffraction Analysis
Should suitable single crystals of this compound be grown, X-ray diffraction analysis would reveal its fundamental crystallographic properties. This includes the determination of the unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ), the crystal system (e.g., monoclinic, orthorhombic, etc.), and the space group, which describes the symmetry elements of the crystal. This analysis provides unequivocal proof of the molecular structure and connectivity. However, specific crystallographic data for this compound are not available in the surveyed literature. Studies on closely related analogs often reveal a monoclinic crystal system. nih.govresearchgate.net
Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
The crystal structure of thiazole derivatives is significantly influenced by a network of intermolecular and intramolecular hydrogen bonds. In closely related analogs of this compound, such as 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, the crystal packing is stabilized by a variety of hydrogen bonds. These include N—H⋯O, C—H⋯O, and C—H⋯N interactions, which link adjacent molecules to form complex, chain-like structures. For instance, molecules can be linked via C—H⋯N hydrogen bonds, forming chains that are then interconnected by N—H⋯O and C—H⋯O hydrogen bonds.
Conformational Analysis and Torsional Angles
The three-dimensional conformation of this compound is defined by the spatial relationship between its constituent ring systems and side chains. A key parameter in this analysis is the dihedral or torsional angle between the phenyl and thiazole rings. This angle dictates the degree of planarity of the molecule.
In studies of analogous compounds, this angle has been shown to vary depending on the substituents. For 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, the phenyl ring is oriented at angles of 2.5 (1)° and 6.2 (1)° with respect to the thiazole ring in the two independent molecules found in the asymmetric unit. In contrast, for 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the mean plane of the dichlorophenyl ring is twisted by a much larger angle of 72.4 (1)° from that of the thiazole ring. These variations highlight how different chemical substitutions can induce significant changes in the molecule's preferred conformation.
| Compound Analog | Torsional/Dihedral Angle (°) |
| 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (Molecule A) | 2.5 (1) |
| 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (Molecule B) | 6.2 (1) |
| 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | 72.4 (1) |
Elemental Analysis for Purity and Composition
Elemental analysis is a fundamental technique used to verify the purity and empirical formula of a synthesized compound. This method provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within the molecule. By comparing the experimentally determined percentages with the theoretically calculated values, researchers can confirm the identity and purity of the compound.
For a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide (C₁₂H₁₁N₃O), elemental analysis was performed to confirm its chemical composition. The results showed a close correlation between the experimental and calculated percentages, validating the synthesis of the target molecule in its correct stoichiometric proportion. researchgate.net
| Element | Experimental (%) | Calculated (%) |
| Carbon | 67.57 | 67.59 |
| Nitrogen | 19.69 | 19.71 |
| Hydrogen | 5.22 | 5.20 |
| Data for the analog compound 2-Phenyl-N-(pyrazin-2-yl)acetamide researchgate.net |
This level of agreement between found and calculated values is the standard for confirming the elemental composition of a pure chemical compound.
Preclinical Biological Evaluation and Mechanistic Insights
Antimicrobial Activity Studies
Derivatives of the 4-phenyl-1,3-thiazole core have been evaluated for their efficacy against various bacterial and fungal pathogens. These studies highlight the therapeutic potential of modifying the parent acetamide (B32628) structure to enhance its antimicrobial properties.
Antibacterial Spectrum and Efficacy (In Vitro)
While comprehensive data on the specific antibacterial activity of 2-(4-phenyl-1,3-thiazol-2-yl)acetamide is limited, research into closely related analogs provides valuable insights. For instance, a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, which share structural similarities, have demonstrated potent activity against a panel of eight bacterial species. nih.govrsc.org One particular derivative exhibited a minimum inhibitory concentration (MIC) in the range of 10.7–21.4 x 10⁻² µmol/mL. nih.govrsc.org Other studies on acetamide derivatives of 2-mercaptobenzothiazole (B37678) also showed significant antibacterial effects, comparable to the standard drug levofloxacin. nih.gov These findings suggest that the thiazole-acetamide framework is a promising pharmacophore for developing new antibacterial agents. nih.govrsc.orgnih.gov
Antifungal Efficacy (In Vitro)
The 4-phenyl-1,3-thiazole moiety is a key feature in several compounds investigated for antifungal properties, particularly against Candida species. nih.govresearchgate.net Research on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, which are structurally related to the target compound, has shown promising anti-Candida activity. nih.govnih.gov Certain derivatives exhibited MIC values as low as 3.9 µg/mL against Candida albicans, which was notably more potent than the reference drug fluconazole (B54011) (MIC of 15.62 µg/mL). nih.gov Another related compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine, displayed broad-spectrum antifungal activity with MIC values ranging from 0.0625 to 4 µg/mL against various pathogenic fungi. frontiersin.org These studies underscore the potential of the 4-phenyl-1,3-thiazole nucleus in the design of effective antifungal agents. nih.govnih.govfrontiersin.orgscispace.comnanobioletters.com
Antitumor and Antiproliferative Investigations (In Vitro)
The cytotoxic potential of compounds based on the this compound structure has been extensively explored against a wide array of human cancer cell lines. These in vitro studies aim to identify potent and selective anticancer agents and to elucidate their mechanisms of action at the cellular level.
Cytotoxicity Profiling Across Various Cancer Cell Lines
Derivatives of the 4-phenyl-1,3-thiazole scaffold have demonstrated significant cytotoxic effects across multiple cancer cell lines. For example, a series of 2-(1,3-Dioxoisoindolin-2-yl)-N-(5-phenylthiazol-2-yl)acetamide derivatives showed potent activity against the MCF-7 breast cancer cell line, with one compound registering an IC₅₀ value of 0.2 µM. nih.gov Other analogs have been tested against lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT-15) cell lines, showing significant growth suppression. nih.gov While data for the specific parent compound is not detailed, the consistent anticancer activity of its close derivatives highlights the importance of this chemical class in oncology research. nih.govnih.govnih.govjksus.org
In Vitro Cytotoxicity of 4-Phenyl-1,3-Thiazole Derivatives (IC₅₀ Values)
| Compound Derivative | Cell Line | IC₅₀ (µM) | Cancer Type |
|---|---|---|---|
| 5-(4-fluorophenyl)thiazol-2-yl)acetamide analog | MCF-7 | 0.2 | Breast |
| 5-(4-bromophenyl)thiazol-2-yl)acetamide analog | MDA-MB-468 | 0.6 | Breast |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analog | A549 | 9.40 (µg/ml) | Lung |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analog | HCT-15 | 8.25 (µg/ml) | Colon |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analog | SK-MEL-2 | 4.27 (µg/ml) | Skin |
| Benzimidazole Derivative (se-182) | HepG2 | 15.58 | Liver |
| Benzimidazole Derivative (se-182) | A549 | 15.80 | Lung |
Mechanisms of Antiproliferative Action
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Key pathways identified include the induction of programmed cell death, or apoptosis.
A significant body of research indicates that the cytotoxic activity of thiazole (B1198619) derivatives is linked to their ability to induce apoptosis. nih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Studies on various 1,3-thiazole and 1,3,4-thiadiazole (B1197879) derivatives have demonstrated their ability to activate key caspases, such as caspase-3 and caspase-9. nih.govmdpi.com For instance, certain benzoxazole-substituted thiazolyl-pyrazole derivatives were shown to induce apoptosis through increased levels of cleaved caspase-3. researchgate.net The pro-apoptotic activity of synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives was confirmed through DNA fragmentation and caspase-3 activity assays, suggesting that their cytotoxic effects are directly related to the initiation of the intrinsic apoptotic pathway. nih.gov
Modulation of Mitochondrial Membrane Potential (MMP)
The mitochondrion is a key organelle in the regulation of cell death pathways. A reduction in the mitochondrial membrane potential (MMP) is a critical event in the initiation of apoptosis. Studies on derivatives of the this compound scaffold have explored their capacity to induce this effect.
Specifically, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were investigated for their cytotoxic mechanisms. ijcce.ac.irijcce.ac.ir The findings indicated that certain compounds in this series were capable of reducing the MMP, suggesting that their cytotoxic activity is mediated, at least in part, through the induction of the mitochondrial apoptotic pathway. ijcce.ac.irijcce.ac.ir This disruption of mitochondrial integrity is a significant indicator of pro-apoptotic potential.
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and cellular damage, ultimately leading to apoptosis. frontiersin.org The ability of this compound derivatives to stimulate ROS production has been identified as a component of their mechanism of action.
In the same study investigating N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, researchers also assessed their impact on ROS levels within cancer cells. ijcce.ac.irijcce.ac.ir It was determined that some of these compounds actively promote the generation of ROS. ijcce.ac.irijcce.ac.ir This increase in intracellular ROS contributes to cellular stress and pushes the cells toward apoptosis, complementing other observed mechanisms like MMP reduction.
Cell Cycle Perturbation (e.g., G2 Arrest)
The cell cycle is a tightly regulated process, and its disruption can prevent cell proliferation and lead to cell death. Several anticancer agents exert their effects by causing cell cycle arrest at specific phases. Thiazole-containing compounds have been noted for their ability to interfere with this process.
While direct studies on this compound are limited, related thiazole derivatives have been shown to induce cell cycle arrest. For instance, certain thiazolides have been reported to cause G1 phase arrest in colorectal cancer cells. researchgate.net Other research on different thiazole-based compounds has demonstrated an ability to cause cell cycle arrest at the G2/M phase. nih.gov This disruption of microtubule dynamics often precedes mitotic catastrophe and apoptosis. nih.gov
Tubulin Polymerization Inhibition
Microtubules are crucial components of the cytoskeleton involved in cell division, making them a prime target for anticancer drugs. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov The thiazole-2-acetamide moiety has been incorporated into novel compounds designed as tubulin polymerization inhibitors. nih.gov
Researchers have synthesized and evaluated series of 2,4-disubstituted thiazole derivatives for their ability to inhibit tubulin polymerization. nih.govresearchgate.net In one such series, where a 4-(3,4,5-trimethoxyphenyl) group was present instead of the phenyl group, several compounds demonstrated potent inhibition of tubulin polymerization, with some exceeding the activity of the reference drug combretastatin (B1194345) A-4. nih.govnih.gov Molecular docking studies suggest these compounds bind to the colchicine-binding site of tubulin. nih.gov
Table 1: Tubulin Polymerization Inhibition by Thiazole Derivatives
| Compound ID | Description | IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |
|---|---|---|---|---|
| Compound IV | Thiazole-based tubulin inhibitor | 2.00 ± 0.12 | Combretastatin A-4 | 2.96 ± 0.18 |
| Compound 5c | 2,4-disubstituted thiazole derivative | 2.95 ± 0.18 | Combretastatin A-4 | 2.96 ± 0.18 |
| Compound 7c | 2,4-disubstituted thiazole derivative | 2.00 ± 0.12 | Combretastatin A-4 | 2.96 ± 0.18 |
| Compound 9a | 2,4-disubstituted thiazole derivative | 2.38 ± 0.14 | Combretastatin A-4 | 2.96 ± 0.18 |
Hypoxia-Inducible Factor (HIF-1) Modulation
Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.gov Modulation of the HIF-1 pathway is a therapeutic strategy being explored in cancer research. While direct evidence linking this compound to HIF-1 modulation is not prominent, the thiazole scaffold is present in compounds designed to target related pathways. For instance, N-hydroxythiazole derivatives have been optimized as selective inhibitors of Factor Inhibiting HIF (FIH), an enzyme that regulates HIF transcriptional activity. nih.gov
p53 Stabilization Pathways
The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair. nih.gov Its stabilization and activation are key events in preventing cancer progression. Some thiazole derivatives have been shown to induce apoptosis through mechanisms that involve the p53 pathway. For example, a 2,4-disubstituted thiazole derivative was found to induce apoptotic effects confirmed by an increase in p53 and Bax levels, alongside a reduction in Bcl-2. researchgate.net While many compounds can activate p53 indirectly through cellular stress, others, particularly Michael acceptors, can covalently modify and stabilize mutant p53. nih.gov
Enzyme Inhibition Profiles (e.g., Aromatase, EGFR, COX-II)
The this compound scaffold and its analogs have been evaluated for their ability to inhibit various enzymes implicated in disease.
Aromatase: Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. Novel 2,4-disubstituted-1,3-thiazole analogues have been synthesized and investigated for their potential as aromatase inhibitors. nih.govnih.gov One study found that a specific brominated thiazole derivative displayed a strong inhibitory effect on the aromatase enzyme. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactive, can drive tumor cell proliferation. ajchem-a.com The thiazole ring is a component of various hybrid molecules designed as EGFR inhibitors. ajchem-a.com For example, N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide derivatives have been designed and studied via molecular docking, showing strong potential binding affinities to the ATP-binding site of EGFR kinase. ajchem-a.com Similarly, thiazolyl-pyrazoline derivatives have also been synthesized and evaluated as EGFR inhibitors. nih.gov
Cyclooxygenase-II (COX-II): The COX-2 enzyme is involved in inflammation and is often overexpressed in various cancers. Thiazole derivatives have been identified as selective inhibitors of COX-II. galaxypub.co Studies on N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide showed it to be a non-selective COX-1/COX-2 inhibitor. nih.gov Molecular docking studies of other thiazole acetamide derivatives with the COX-II enzyme suggest that functional groups like the ring nitrogen and secondary amine form strong interactions with active site amino acids. archivepp.com
Anti-inflammatory Properties
Direct experimental studies on the anti-inflammatory properties of the specific compound, this compound, are not extensively available in the reviewed literature. However, significant research has been conducted on its derivatives, which have shown promising anti-inflammatory effects.
A study focused on substituted phenyl thiazole derivatives, synthesized from acetophenones and thiourea (B124793), revealed that these compounds possess noteworthy anti-inflammatory activity. nih.gov The evaluation, conducted using the carrageenan and formalin-induced rat paw edema methods, demonstrated that nitro-substituted thiazole derivatives, in particular, exhibited superior anti-inflammatory effects when compared to the standard drug, nimesulide. nih.gov The proposed mechanism for this activity includes the inhibition of pro-inflammatory mediator release, reduction of vascular permeability, and decreased neutrophil migration. nih.gov
In another study, a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activities. nih.gov Several of these compounds displayed excellent anti-inflammatory activity. nih.gov Specifically, N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide and N-(6-nitro-/methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide were noted for exhibiting both antioxidant and anti-inflammatory properties. nih.gov
Furthermore, a series of 2,6-diaryl-imidazo[2,1-b] nih.govnih.govwjpmr.comthiadiazole derivatives were synthesized and assessed for their in vivo anti-inflammatory and analgesic activities. researchgate.net One compound, in particular, demonstrated better anti-inflammatory activity than the standard drug, diclofenac (B195802), in the carrageenan-induced rat paw edema model and notably, none of the tested compounds in this series showed ulcerogenic activity. researchgate.net
Analgesic Effects
Similar to its anti-inflammatory properties, direct evidence for the analgesic effects of this compound is limited. Research has instead focused on its derivatives, which have shown potential as analgesic agents.
One study investigated newly synthesized N-(benzo[d]thiazol-2-yl) acetamide derivatives for their analgesic potential using the acetic acid-induced writhing test in albino mice. jnu.ac.bd At a dose of 100 mg/kg, these compounds demonstrated a significant reduction in writhing responses, with one derivative showing a 76% reduction in the first 5 minutes and an 81% reduction in the following 5 minutes. jnu.ac.bd This effect was comparable to the standard drug, diclofenac sodium. jnu.ac.bd
In a different study, novel thiazole derivatives were synthesized by incorporating a pyrazole (B372694) moiety into a derivative of 2-(4-phenylthiazol-2-yl)acetamide. researchgate.net These compounds were evaluated for analgesic activity using the tail immersion method in mice. The results indicated that all synthesized compounds exhibited mild to good analgesic activities. researchgate.net Notably, 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide and 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide were identified as having the highest analgesic activity within the series. researchgate.net
Another investigation into bioactive N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives found that one particular compound, S-4, displayed the highest anti-inflammatory and analgesic effects, suggesting its potential as a lead compound for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). benthamdirect.com
Other Pharmacological Activities of Related Acetamide Derivatives
The therapeutic potential of acetamide derivatives related to this compound extends to the central nervous system, with studies indicating possible anticonvulsant and antidepressant effects.
A series of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov These compounds were designed as analogs of previously identified anticonvulsant pyrrolidine-2,5-diones. The study found that the anticonvulsant activity was closely linked to the type of substituent at the 3-position of the anilide moiety, with 3-(trifluoromethyl)anilides showing considerably higher protection in the maximal electroshock (MES) seizure model. nih.gov
Thiazole-bearing 4-thiazolidinones have also been investigated as new anticonvulsant agents. mdpi.com In this research, certain derivatives, such as 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one, showed excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests. mdpi.com
In the realm of antidepressant research, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated. nih.gov One derivative, 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide, significantly reduced immobility time in both the forced swimming and tail suspension tests, indicating potent antidepressant-like activity without affecting baseline locomotion. nih.gov
Derivatives of this compound have been explored for their potential to inhibit cholinesterase enzymes, which is a key target in the management of Alzheimer's disease.
A study focused on thioacetamide-thiazole derivatives found that while all tested compounds showed a weak inhibitory effect on butyrylcholinesterase (BChE), several exhibited notable acetylcholinesterase (AChE) inhibitory activity. researchgate.net One compound, in particular, was identified as the most active in the series with an IC50 value of 0.028 ± 0.001 µM, which is comparable to the reference drug, donepezil. researchgate.net
In another investigation, nineteen new thiazole-based derivatives were synthesized and assessed for their AChE inhibitory activity. nih.gov Two compounds demonstrated potent AChE inhibitory activities with IC50 values of 103.24 nM and 108.94 nM. nih.gov Several other derivatives in this series also displayed moderate AChE inhibitory activity. nih.gov
Furthermore, research on 1,3,4-thiadiazole-based compounds has also revealed their potential as cholinesterase inhibitors. lookchem.com Many of the synthesized compounds in one study acted as both AChE and BuChE inhibitors in vitro, with one compound showing high selectivity for AChE. lookchem.com
The modulation of β-adrenergic receptors by acetamide derivatives has been a subject of investigation, particularly in the context of therapeutic applications for conditions like overactive bladder.
A study on heterocyclic acetamide and benzamide (B126) derivatives identified them as potent and selective β3-adrenergic receptor agonists. nih.gov The research laid the foundation for the structure-activity relationship (SAR) of second-generation β3-AR agonists. nih.gov While this study does not focus on this compound specifically, it highlights the potential of the broader acetamide class of compounds to interact with β-adrenergic receptors. β-adrenergic receptors are crucial in regulating cardiovascular functions, and their modulation in the central nervous system can impact parasympathetic activity to the heart. nih.gov
Structure Activity Relationship Sar and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a molecule and its biological activity. This approach is instrumental in predicting the activity of novel compounds and understanding the physicochemical properties that govern their therapeutic effects.
The biological activity of 2-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The presence of electron-withdrawing groups such as chloro, bromo, and fluoro on the phenyl ring has been shown to result in higher seizure protection in anticonvulsant studies. researchgate.net Specifically, a 4-chlorophenyl substitution demonstrated the highest activity in some series. researchgate.net
In the context of antibacterial activity, it has been observed that the type and position of substituents like F, Cl, Br, and CF3 at the 4-position of the benzene (B151609) ring can enhance the bactericidal activity of related N-phenylacetamide derivatives containing a 4-arylthiazole moiety. Conversely, substitution at the 3-position was not favorable for improving activity.
For antifungal activity, the presence of a lipophilic electron-donating group like a methyl group at the 4-position of the phenyl ring was found to be more beneficial compared to hydrophilic, polar substituents such as –CN, –NO2, and –OH.
Lipophilicity, often expressed as log P, is a crucial parameter that affects the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, including its ability to penetrate cell membranes. For derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a clear correlation between lipophilicity and antimicrobial activity was observed. nih.gov It was found that for Gram-negative bacteria, a desirable lipophilicity is around a log P value of 2.25, with activity decreasing above this value. nih.gov In contrast, for Gram-positive bacteria, a higher lipophilicity in the range of 3.63–4.09 was associated with activity. nih.gov
In another study on N-[alkyl or un/substituted phenyl]-2-(3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.gov thiazin-2-yl)acetamide, QSAR investigations revealed that steric properties significantly contribute to antifungal activity, suggesting the need for bulky substitutions at the para or meta position of the phenyl ring. nih.gov
Rational Design and Molecular Modifications for Enhanced Potency
Rational drug design involves the strategic modification of a lead compound's chemical structure to improve its biological activity and pharmacokinetic properties. This approach relies heavily on understanding the SAR of the compound class.
Substitutions on the phenyl ring of the 4-phenyl-1,3-thiazole moiety have a profound impact on the bioactivity of the resulting compounds. For instance, in a series of human adenosine (B11128) A3 receptor antagonists, the introduction of a methoxy (B1213986) group at the 4-position of the phenyl ring led to a significant increase in binding affinity and selectivity. nih.gov Molecular modeling studies suggested that the methyl group of this 4-methoxy substituent engages in hydrophobic interactions with specific amino acid residues in the receptor's binding pocket. nih.gov
Conversely, in a series of thiazole (B1198619) derivatives investigated as bovine carbonic anhydrase-II inhibitors, 4-para-nitrophenyl substitution resulted in a more potent compound series compared to unsubstituted 4-phenyl derivatives, while 4-para-chlorophenyl analogs exhibited the least inhibitory activity. dergipark.org.tr This indicates that the electronic properties of the substituent play a crucial role in modulating activity.
The following table summarizes the effect of various phenyl ring substitutions on the biological activity of this compound analogs from different studies.
| Substituent | Position | Effect on Biological Activity | Study Context | Reference |
|---|---|---|---|---|
| -OCH3 | 4 | Increased binding affinity and selectivity | Adenosine A3 receptor antagonists | nih.gov |
| -Cl, -Br, -F | 4 | Increased bactericidal activity | Antibacterial agents | |
| -Cl | 4 | Highest anticonvulsant activity | Anticonvulsant agents | researchgate.net |
| -NO2 | 4 | Increased inhibitory activity | Carbonic anhydrase-II inhibitors | dergipark.org.tr |
| -Cl | 4 | Decreased inhibitory activity | Carbonic anhydrase-II inhibitors | dergipark.org.tr |
| -CH3 | 4 | Beneficial for antifungal activity | Antifungal agents |
The thiazole ring itself is a critical pharmacophore, and its structural features are pivotal for target interaction. The nitrogen atom of the thiazole ring can participate in hydrogen bonding, which is often crucial for anchoring the molecule within the active site of a biological target. For example, in the case of adenosine A3 receptor antagonists, an additional hydrogen bond to the nitrogen atom of a related thiadiazole ring (an isostere of the thiazole ring) was suggested to contribute to increased receptor affinity compared to the thiazole derivatives. nih.gov
The acetamide (B32628) linker in this compound plays a significant role in orienting the phenyl and thiazole moieties within the target's binding site. Modifications to this linker can therefore have a substantial impact on biological activity.
In a study on novel thiazole-based tubulin inhibitors, the thiazole-2-acetamide moiety was utilized as a rigid heterocyclic linker. nih.gov The docking analysis of a potent compound from this series revealed that both the sulfur atom of the thiazole ring and the amidic NH of the linker established hydrogen bonds with a key amino acid residue (ThrB353) at the colchicine (B1669291) binding site of tubulin. nih.gov This highlights the importance of the linker in facilitating crucial interactions for biological activity.
Another study on 2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide explored modifications to the linker and tail groups to improve SIRT2 inhibitory potency, demonstrating that alterations in the linker region can significantly affect the compound's activity. mdpi.com The use of a 4-(aminomethyl)benzamide (B1271630) fragment as a flexible linker in another series of compounds was shown to lead to a favorable geometry for binding to the active site of the T315I-mutant Abl kinase.
Molecular Docking and Ligand-Target Interaction Studies
In the absence of direct molecular docking studies on this compound, the identification of key binding sites and residues remains speculative. However, research on similar thiazole-containing compounds often highlights interactions with specific amino acid residues within enzyme active sites or receptor binding pockets. For instance, in studies of thiazole derivatives as enzyme inhibitors, key interactions are often observed with residues that can participate in hydrogen bonding or hydrophobic interactions.
General findings from related compounds suggest that the phenyl and thiazole rings are crucial for anchoring the ligand within the binding pocket through interactions with hydrophobic residues. The acetamide group, with its hydrogen bond donor and acceptor capabilities, is likely to form specific hydrogen bonds with polar or charged residues. Without a specific protein target for this compound, a more precise prediction of interacting residues is not possible.
Based on the chemical structure of this compound, several types of interactions can be anticipated. The acetamide moiety is a key player in forming hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are critical for the specificity and stability of the ligand-protein complex.
A crystallographic study of the related compound, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, reveals the presence of intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds in the crystal lattice, highlighting the potential of these functional groups to participate in such interactions within a biological target. researchgate.net
Table 1: Potential Intermolecular Interactions of this compound
| Functional Group | Potential Interaction Type | Interacting Partner in a Protein |
| Acetamide N-H | Hydrogen Bond Donor | Carbonyl oxygen of peptide backbone, side chains of Asp, Glu, Gln, Asn |
| Acetamide C=O | Hydrogen Bond Acceptor | Amide protons of peptide backbone, side chains of Lys, Arg, His, Gln, Asn, Ser, Thr, Tyr |
| Phenyl Ring | Hydrophobic, π-π Stacking | Aromatic residues (Phe, Tyr, Trp), aliphatic residues (Leu, Ile, Val, Ala) |
| Thiazole Ring | Hydrophobic, π-π Stacking | Aromatic residues (Phe, Tyr, Trp), aliphatic residues (Leu, Ile, Val, Ala) |
The conformation of a ligand when bound to its target protein is often different from its lowest energy conformation in solution. Conformational analysis of bound ligands helps in understanding the bioactive conformation and is crucial for structure-based drug design. For this compound, the key dihedral angles would be those around the single bonds connecting the phenyl, thiazole, and acetamide moieties.
In the solid state, a related molecule, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, shows a relatively planar arrangement between the phenyl and thiazole rings, with dihedral angles of 2.5(1)° and 6.2(1)° in the two independent molecules of the asymmetric unit. researchgate.net This suggests that a near-planar conformation might be energetically favorable and could be relevant for binding to a target. However, the presence of rotatable bonds allows for conformational flexibility, and the actual bound conformation will be dictated by the specific topology of the binding site.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including electronic structure and reactivity. While specific DFT studies on this compound are not available, a detailed analysis of the closely related 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide provides valuable insights into the electronic properties that can be extrapolated to the title compound. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. ajchem-a.com
For the analogous 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, DFT calculations show that the HOMO is primarily localized on the thiazole ring and the acetamide linker, while the LUMO is distributed over the dichlorophenyl ring. researchgate.netresearchgate.net This suggests that the thiazole and acetamide parts are the most probable sites for electrophilic attack, while the phenyl ring is more susceptible to nucleophilic attack.
Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Related Thiazole Acetamide Derivative
| Parameter | Energy (eV) for 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide researchgate.net |
| EHOMO | -6.58 |
| ELUMO | -1.72 |
| ΔE (HOMO-LUMO Gap) | 4.86 |
The relatively large energy gap for this related compound suggests good kinetic stability. It is expected that this compound would exhibit a similar electronic profile, with the thiazole and acetamide moieties being electron-rich and the phenyl ring acting as an electron-accepting region.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.
In the MEP map of the related 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the most negative potential is localized over the carbonyl oxygen of the acetamide group and the nitrogen atom of the thiazole ring. researchgate.netresearchgate.net This indicates that these are the most likely sites for electrophilic interactions and hydrogen bond acceptance. The regions of positive potential are found around the amide hydrogen and the hydrogen atoms of the phenyl ring, suggesting these as sites for nucleophilic interactions and hydrogen bond donation.
It is highly probable that the MEP map of this compound would show a similar distribution of electrostatic potential, with the acetamide oxygen and thiazole nitrogen being the primary centers of negative potential and the amide hydrogen being a center of positive potential. This information is crucial for understanding its intermolecular interactions and potential binding modes with biological macromolecules.
Prediction of Molecular Geometry and Vibrational Frequencies
Computational chemistry, particularly Density Functional Theory (DFT), serves as a fundamental tool for predicting the three-dimensional structure and vibrational properties of molecules like this compound. DFT studies, often employing methods like B3LYP with basis sets such as 6-31+G(d,p), are used to calculate the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.net
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in studies of structurally similar compounds like 2-(dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dihedral angle between the phenyl and thiazole rings is a key geometric parameter that is precisely calculated. researchgate.netnih.gov In one related chloro-substituted analogue, the phenyl ring is oriented at angles of 2.5(1)° and 6.2(1)° with respect to the thiazole ring in the two independent molecules found in the crystal structure. researchgate.net
Furthermore, DFT calculations are used to predict the vibrational frequencies of the molecule. The resulting theoretical vibrational spectra (Infrared and Raman) can be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net A strong correlation between the scaled theoretical wavenumbers and the experimental values validates the accuracy of the computational model and allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations within the phenyl, thiazole, and acetamide groups. researchgate.net
Advanced Computational Techniques in Drug Discovery
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (In Silico)
In the early stages of drug discovery, in silico methods are employed to predict the ADMET properties of a compound, which helps in assessing its potential as a drug candidate. These computational models evaluate the molecule's pharmacokinetic and toxicological profile before extensive experimental testing is undertaken. For thiazole-based compounds, various web-based tools and software are used to predict their drug-likeness based on established criteria like Lipinski's Rule of Five. nih.govplos.org
These rules assess parameters critical for oral bioavailability, including molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. plos.org Compounds that adhere to these rules are more likely to have good absorption and permeation characteristics. plos.org Beyond drug-likeness, ADMET predictors can estimate properties such as gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450), and various toxicity risks (e.g., mutagenicity, carcinogenicity). nih.gov The analysis of these parameters provides a comprehensive profile that helps to identify promising candidates and flag potential liabilities early in the development process. rjsocmed.com
Table 1: Representative In Silico ADMET and Drug-Likeness Prediction Parameters
| Parameter | Predicted Value Range | Significance in Drug Discovery |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Influences absorption and distribution. |
| LogP (Lipophilicity) | -0.4 to +5.6 | Affects solubility, permeability, and metabolism. |
| Hydrogen Bond Donors | < 5 | Impacts membrane permeability and binding. |
| Hydrogen Bond Acceptors | < 10 | Impacts membrane permeability and binding. |
| Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No/Low | Predicts ability to cross into the central nervous system. |
| Toxicity | ||
| Mutagenicity (AMES Test) | Negative | Predicts the potential to cause DNA mutations. |
| Carcinogenicity | Negative | Predicts the potential to cause cancer. |
Energy Frameworks and Crystal Packing Analysis
Understanding the solid-state structure of a compound is crucial for its development as a pharmaceutical agent. Crystal packing analysis, often aided by Hirshfeld surface analysis, elucidates the intermolecular interactions that stabilize the crystal lattice. nih.gov Hirshfeld surface analysis maps the close contacts between neighboring molecules, providing a visual and quantitative summary of the interactions. nih.gov
Table 2: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Thiazole Derivative
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~39% | Represents contacts between hydrogen atoms, often the most abundant due to their presence on the molecular surface. nih.gov |
| H···C / C···H | ~25% | Indicates C-H···π interactions, where a hydrogen atom interacts with the electron cloud of a phenyl or thiazole ring. nih.gov |
| H···O / O···H | ~8% | Corresponds to conventional and weak hydrogen bonds, such as N-H···O or C-H···O, involving the acetamide oxygen. nih.gov |
| Other (e.g., H···N, S···H) | Variable | Includes other specific interactions like hydrogen bonds to the thiazole nitrogen atom. |
Data derived from analyses of closely related structures. nih.govnih.gov
Building on this, energy framework analysis provides a more quantitative insight by calculating the interaction energies between molecules in the crystal. nih.gov This method computes the electrostatic, polarization, dispersion, and repulsion energy components for molecular pairs. The resulting frameworks can be visualized as diagrams that show the strength and nature of the intermolecular forces, highlighting, for example, whether the crystal is primarily stabilized by hydrogen bonding (strong electrostatic component) or π-stacking (strong dispersion component). nih.gov This detailed understanding of the crystal's energy landscape is vital for predicting its physical properties, such as stability and solubility.
Future Directions and Research Perspectives
Exploration of Novel Analogues and Derivatives with Optimized Bioactivity
The core structure of 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide is a prime candidate for chemical modification to enhance its therapeutic properties. Scientists are actively exploring the synthesis of new analogues by introducing various substituents onto the phenyl and thiazole (B1198619) rings, as well as by modifying the acetamide (B32628) linker. These modifications aim to optimize the compound's interaction with biological targets, thereby improving its efficacy and selectivity.
For instance, research into related thiazole derivatives has shown that substitutions on the phenyl ring can significantly influence anticancer activity. A study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives revealed that the position and electronic nature of substituents on the phenylacetamide moiety are critical for cytotoxicity against cancer cell lines like HeLa and U87. ijcce.ac.ir One derivative, featuring an ortho-chlorine substitution, demonstrated particularly potent activity against HeLa cells. ijcce.ac.ir
Similarly, other studies have focused on creating derivatives with potential as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease. By modifying the core structure, researchers have developed compounds with significant inhibitory activity. nih.gov The exploration of these structural variations helps to establish clear structure-activity relationships (SAR), guiding the rational design of future drug candidates with improved potency and reduced off-target effects. nih.govfabad.org.tr For example, the development of 2,4-disubstituted thiazole derivatives as tubulin polymerization inhibitors has shown promise, with certain analogues exhibiting greater potency than existing reference compounds like combretastatin (B1194345) A-4. nih.gov
Multi-Targeting Approaches in Drug Design
Chronic and complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. This complexity can render drugs that act on a single target ineffective. Consequently, there is a growing interest in multi-target drug design, where a single molecule is engineered to interact with several targets simultaneously. The versatile thiazole scaffold is well-suited for this approach.
Researchers have successfully designed thiazole derivatives that act as dual inhibitors of PI3K/mTOR, two key proteins in a signaling pathway that is often dysregulated in cancer. nih.gov By incorporating the thiazole ring, which is present in the known PI3K inhibitor alpelisib, and connecting it to other pharmacophoric groups via a hydrazone linker, scientists have created compounds with potent inhibitory activity against both enzymes. nih.gov One such compound demonstrated an IC50 value of 0.086 µM against PI3Kα and 0.221 µM against mTOR. nih.gov
Another area where this strategy is being applied is in the development of treatments for Alzheimer's disease. Novel thiazole-clubbed piperazine (B1678402) derivatives have been designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as to prevent the aggregation of β-amyloid plaques, which are hallmarks of the disease. nih.gov Similarly, thiazole acetamide derivatives have been investigated not only for their ability to inhibit cholinesterases but also for their potential to block β-secretase and Aβ aggregation. nih.gov This multi-pronged approach could offer significant advantages over single-target therapies. nih.govnih.gov
Advanced In Vitro and In Silico Screening Methodologies
The integration of computational, or in silico, methods with traditional in vitro screening has revolutionized the drug discovery process. These advanced methodologies allow for the rapid and cost-effective evaluation of large numbers of potential drug candidates, helping to prioritize which compounds should be synthesized and tested in the laboratory.
Molecular docking is a key in silico technique used to predict how a molecule will bind to the active site of a target protein. This method has been extensively used to study thiazole derivatives. For example, docking studies have been employed to understand the binding interactions of thiazole-based compounds with targets such as monoamine oxidase (MAO) enzymes, which are implicated in depression and Parkinson's disease. nih.gov These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's inhibitory activity. nih.gov
Beyond docking, other computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles early in the discovery process, reducing the likelihood of failure in later stages of development. Molecular dynamics (MD) simulations provide further insights by modeling the dynamic behavior of the ligand-protein complex over time, assessing its stability. rsc.org These computational approaches, when combined with in vitro assays like cytotoxicity screening against cancer cell lines and enzyme inhibition assays, create a powerful and efficient workflow for identifying promising new therapeutic agents based on the this compound scaffold. researchgate.netrsc.orgmdpi.com
Translational Research Potential in Preclinical Models
The ultimate goal of drug discovery is to translate promising laboratory findings into effective clinical therapies. The journey from a promising compound to an approved drug requires rigorous evaluation in preclinical models, which includes studies in cell cultures and, crucially, in animal models of human diseases. Thiazole derivatives, including those based on the this compound framework, have shown significant potential in these early stages of translational research.
Many newly synthesized thiazole compounds are first evaluated for their efficacy in vitro against various human cancer cell lines, such as those for breast, liver, and lung cancer. ijcce.ac.irmdpi.comfrontiersin.org Compounds that show high potency in these cell-based assays are then advanced to more complex models. For instance, some derivatives have been tested in 3D cell culture models, which more closely mimic the three-dimensional environment of a solid tumor. nih.gov
Q & A
Q. What are the common synthetic routes for 2-(4-phenyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step protocols. For example, coupling 2-chloroacetamide derivatives with 4-phenyl-1,3-thiazol-2-amine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like triethylamine. Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants to minimize side products like hydrolyzed intermediates . Monitoring via TLC and spectroscopic validation (¹H NMR, IR) ensures purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Key methods include:
- ¹H/¹³C NMR : Confirming aromatic proton environments (δ 7.2–8.1 ppm for phenyl/thiazole protons) and acetamide carbonyl signals (δ ~170 ppm).
- IR spectroscopy : Detecting C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- X-ray crystallography : Resolving crystal packing and bond angles (e.g., C-N-C angles in thiazole rings) using SHELXL .
Q. What spectroscopic or computational tools are used to predict reactivity of the thiazole and acetamide moieties?
Density Functional Theory (DFT) calculations assess electron density distribution, while Frontier Molecular Orbital (FMO) analysis predicts nucleophilic/electrophilic sites. Spectroscopic shifts in UV-vis (e.g., π→π* transitions at ~260 nm) correlate with conjugation effects in the thiazole-phenyl system .
Advanced Research Questions
Q. How does structural modification of the phenyl or thiazole group alter bioactivity?
Substitutions on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or halogens) enhance binding to hydrophobic enzyme pockets, as seen in urease inhibition studies . Thiazole ring modifications (e.g., replacing sulfur with oxygen) reduce metabolic stability but increase solubility, requiring balanced design . Comparative SAR tables (e.g., IC₅₀ values vs. substituent Hammett constants) guide optimization .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Dose-response profiling : Validate activity across multiple cell lines or bacterial strains to rule out assay-specific artifacts.
- Target engagement assays : Use SPR or ITC to quantify binding affinity to purported targets (e.g., COX-2 for anti-inflammatory activity).
- Metabolite screening : Identify degradation products that may contribute to off-target effects .
Q. How can molecular docking and MD simulations improve the design of this compound derivatives as kinase inhibitors?
Docking into ATP-binding pockets (e.g., EGFR kinase) identifies critical hydrogen bonds between the acetamide carbonyl and Lys721. MD simulations (50–100 ns) assess stability of ligand-protein complexes, with RMSD/RMSF metrics highlighting flexible regions needing rigidification .
Q. What crystallographic challenges arise in resolving the compound’s polymorphic forms, and how are they addressed?
Polymorphism affects bioavailability. Challenges include:
- Crystal twinning : Mitigated using SHELXD for phase refinement .
- Disordered solvent molecules : Resolved via SQUEEZE in PLATON.
- Thermal motion : Low-temperature (100 K) data collection reduces noise .
Methodological Considerations
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Standardized solvent systems : Use DMSO stock solutions (<0.1% v/v to avoid cytotoxicity).
- Positive controls : Include known inhibitors (e.g., thiourea for urease assays).
- Triplicate measurements : Address variability in enzymatic or cell-based assays .
Q. How are stability and degradation profiles assessed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
